molecular formula C11H13N B11921033 2-Isopropylindolizine

2-Isopropylindolizine

Cat. No.: B11921033
M. Wt: 159.23 g/mol
InChI Key: LLQNUSLAPPNLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkynylpyridines under the influence of a base and iodine. This method provides a straightforward route to the indolizine core . Another method involves the use of radical-induced cyclization, which offers high atom- and step-economy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced indolizines, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 2-Isopropylindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, its anticancer activity is linked to the inhibition of specific kinases and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Isopropylindolizine stands out due to its unique structural features and enhanced biological activities. The presence of the isopropyl group at the 2-position provides distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-propan-2-ylindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)10-7-11-5-3-4-6-12(11)8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQNUSLAPPNLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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